Cas no 1429767-12-3 (2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly versatile boronic ester compound, widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The presence of a dioxaborolane moiety enhances its shelf life and handling properties, while the alkenyl substituent provides a reactive site for further functionalization. Its sterically hindered structure minimizes side reactions, improving selectivity in organic synthesis. This compound is particularly valuable in pharmaceutical and materials science applications, where precise boron incorporation is required. Its compatibility with a range of reaction conditions makes it a preferred choice for constructing complex molecular architectures.
2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1429767-12-3 structure
Product name:2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1429767-12-3
MF:C13H25BO2
MW:224.147404432297
MDL:MFCD31390671
CID:5463044
PubChem ID:165999832

2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • Z3035089943
    • 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 2-(3,3-dimethyl-1-methylenebutyl)-4,4,5,5-tetramethyl-
    • 2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD31390671
    • Inchi: 1S/C13H25BO2/c1-10(9-11(2,3)4)14-15-12(5,6)13(7,8)16-14/h1,9H2,2-8H3
    • InChI Key: BETQIKBKVQGUNH-UHFFFAOYSA-N
    • SMILES: O1B(C(=C)CC(C)(C)C)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 224.1947602 g/mol
  • Monoisotopic Mass: 224.1947602 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5
  • Molecular Weight: 224.15

2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22806872-0.1g
2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1429767-12-3 95%
0.1g
$301.0 2024-06-20
Enamine
EN300-22806872-0.05g
2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1429767-12-3 95%
0.05g
$202.0 2024-06-20
Aaron
AR027W91-50mg
2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1429767-12-3 95%
50mg
$303.00 2025-02-15
1PlusChem
1P027W0P-100mg
2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1429767-12-3 95%
100mg
$434.00 2023-12-21
1PlusChem
1P027W0P-1g
2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1429767-12-3 95%
1g
$1139.00 2023-12-21
Enamine
EN300-22806872-5g
2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1429767-12-3 95%
5g
$2525.0 2023-09-15
1PlusChem
1P027W0P-250mg
2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1429767-12-3 95%
250mg
$595.00 2023-12-21
1PlusChem
1P027W0P-5g
2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1429767-12-3 95%
5g
$3183.00 2023-12-21
Aaron
AR027W91-10g
2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1429767-12-3 95%
10g
$5176.00 2023-12-16
Aaron
AR027W91-5g
2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1429767-12-3 95%
5g
$3497.00 2023-12-16

2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

Additional information on 2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Recent Advances in the Application of 2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1429767-12-3) in Chemical Biology and Pharmaceutical Research

The compound 2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1429767-12-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic ester derivative, characterized by its unique structural features, has shown promising applications in drug discovery, particularly in the development of boron-containing therapeutics. Recent studies have highlighted its utility as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in the synthesis of complex organic molecules, including pharmaceuticals.

One of the key advancements in the application of this compound is its role in the synthesis of boron-based proteasome inhibitors. Researchers have demonstrated that the incorporation of this boronic ester into peptide mimetics enhances their binding affinity to the proteasome, thereby improving their therapeutic potential. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited potent inhibitory activity against the 20S proteasome, with IC50 values in the nanomolar range. This finding opens new avenues for the development of targeted cancer therapies.

In addition to its applications in proteasome inhibition, this compound has also been explored as a building block for the synthesis of boron neutron capture therapy (BNCT) agents. BNCT is an emerging radiotherapy technique that relies on the nuclear capture of thermal neutrons by boron-10 isotopes, leading to localized tumor cell destruction. Recent preclinical studies have shown that boron-rich derivatives of this compound can selectively accumulate in tumor tissues, making them promising candidates for BNCT. A 2022 study in the journal Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to deliver high boron concentrations to tumor sites while minimizing systemic toxicity.

Furthermore, the compound's stability and reactivity have been the subject of recent mechanistic investigations. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to elucidate its structural and electronic properties. These studies have provided valuable insights into the compound's behavior under various reaction conditions, facilitating its optimization for specific applications. For instance, a 2023 paper in Organic Letters detailed the use of this boronic ester in the stereoselective synthesis of complex natural products, underscoring its versatility in organic synthesis.

Despite these promising developments, challenges remain in the large-scale production and clinical translation of this compound. Issues such as solubility, bioavailability, and off-target effects need to be addressed to fully realize its therapeutic potential. Ongoing research efforts are focused on modifying the compound's structure to improve its pharmacokinetic properties while retaining its biological activity. Collaborative initiatives between academia and industry are expected to accelerate the translation of these findings into clinically viable therapies.

In conclusion, 2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1429767-12-3) represents a valuable tool in chemical biology and pharmaceutical research. Its applications span from proteasome inhibition to boron neutron capture therapy, highlighting its multifaceted utility. As research continues to uncover new uses and optimize its properties, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

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